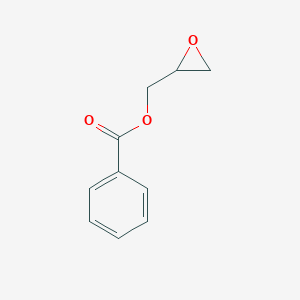

oxiran-2-ylmethyl benzoate

Description

Structure

3D Structure

Properties

CAS No. |

13443-29-3 |

|---|---|

Molecular Formula |

C10H10O3 |

Molecular Weight |

178.18 g/mol |

IUPAC Name |

oxiran-2-ylmethyl benzoate |

InChI |

InChI=1S/C10H10O3/c11-10(13-7-9-6-12-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |

InChI Key |

XRQKARZTFMEBBY-UHFFFAOYSA-N |

SMILES |

C1C(O1)COC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1C(O1)COC(=O)C2=CC=CC=C2 |

Other CAS No. |

13443-29-3 |

Origin of Product |

United States |

Synthetic Methodologies for Oxiran 2 Ylmethyl Benzoate and Its Structural Analogues

Direct Esterification and Related Esterification Routes

Direct esterification methods involve the reaction of an alcohol with a carboxylic acid or its more reactive derivatives. These routes are fundamental in constructing the ester functional group present in oxiran-2-ylmethyl benzoate (B1203000).

The most direct synthesis of oxiran-2-ylmethyl benzoate involves the esterification of glycidol (B123203) ((oxiran-2-yl)methanol) with benzoic acid. This reaction typically requires a catalyst to proceed at a reasonable rate and to favor the formation of the ester product. Transesterification, reacting glycidol with a simple benzoic acid ester like methyl benzoate, is another viable pathway. icm.edu.pl

The stereochemistry of the final product is crucial for many applications, particularly in pharmaceuticals and materials science. The synthesis of enantiomerically pure (R)- or (S)-oxiran-2-ylmethyl benzoate is readily achieved by using the corresponding enantiopure starting material, (R)-glycidol or (S)-glycidol.

In standard esterification reactions where the C-O bond of the alcohol is not broken, the stereochemical integrity of the chiral center in glycidol is maintained. Therefore, the reaction of (R)-glycidol with a benzoic acid derivative will yield (R)-oxiran-2-ylmethyl benzoate, and the use of (S)-glycidol will result in the (S)-enantiomer. This direct transfer of chirality makes these enantiopure glycidols highly valuable building blocks for stereospecific synthesis.

The Mitsunobu reaction is a powerful and versatile method for converting alcohols into a variety of other functional groups, including esters, under mild conditions. wikipedia.orgnih.gov It is particularly noted for its ability to proceed with a complete inversion of stereochemistry at the alcohol's chiral center, following a classic SN2 mechanism. wikipedia.orgtcichemicals.com This characteristic is highly advantageous in the functionalization of chiral epoxides like glycidol.

When (R)-glycidol is subjected to Mitsunobu conditions with benzoic acid, the reaction results in the formation of (S)-oxiran-2-ylmethyl benzoate. Conversely, using (S)-glycidol as the starting material would yield the (R)-product. The reaction is driven by the in-situ formation of a phosphonium (B103445) salt intermediate from an azodicarboxylate and a phosphine. tcichemicals.com

The typical protocol involves dissolving the alcohol (glycidol), the carboxylic acid (benzoic acid), and triphenylphosphine (B44618) in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the slow addition of an azodicarboxylate. wikipedia.org

Table 1: Typical Components and Conditions for Mitsunobu Esterification

| Component | Role | Common Examples | Typical Conditions |

|---|---|---|---|

| Alcohol | Substrate | (R)-Glycidol, (S)-Glycidol | 1 equivalent |

| Carboxylic Acid | Nucleophile | Benzoic Acid, p-Nitrobenzoic Acid | 1 equivalent |

| Phosphine | Reducing Agent/Activator | Triphenylphosphine (PPh₃) | 1 equivalent |

| Azodicarboxylate | Oxidizing Agent/Activator | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) | 1 equivalent |

| Solvent | Reaction Medium | Tetrahydrofuran (THF), Diethyl ether | Anhydrous |

Despite its utility, a significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of by-products (e.g., triphenylphosphine oxide and a hydrazine (B178648) derivative), which can complicate the purification of the desired ester. tcichemicals.com

An alternative to using carboxylic acids directly is to employ their more reactive derivatives, such as acyl halides (e.g., acyl chlorides). This method, often performed under Schotten-Baumann conditions, provides a rapid and high-yielding route to esters. researchgate.net The high reactivity of acyl chlorides allows the reaction to proceed under milder conditions compared to direct esterification with carboxylic acids.

The synthesis involves the nucleophilic attack of the hydroxyl group of (oxiran-2-yl)methanol on the electrophilic carbonyl carbon of the acyl chloride. This process results in the formation of the ester and hydrogen chloride (HCl) as a by-product. researchgate.net This methodology is broadly applicable to a wide range of acyl chlorides, allowing for the synthesis of diverse structural analogues.

For instance, the reaction of (oxiran-2-yl)methanol with a more complex acyl chloride, such as an alkyl[4-(chlorocarbonyl)phenyl]carbamate, would yield the corresponding oxiran-2-ylmethyl ester. This demonstrates the versatility of the method in incorporating various functional groups into the final structure.

The generation of HCl during the reaction is a critical issue, as acidic conditions can promote the undesired opening of the epoxide ring. To mitigate this, a non-nucleophilic base is typically added to the reaction mixture to act as an acid scavenger. researchgate.net

Tertiary amines, most commonly triethylamine (B128534) (Et₃N) or pyridine, are ideal for this purpose. researchgate.netwisdomlib.org The base neutralizes the HCl as it is formed, producing a stable ammonium (B1175870) salt (e.g., triethylammonium (B8662869) chloride). This prevents the build-up of acid in the reaction medium, thereby protecting the epoxide ring and optimizing the yield of the desired ester product. The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (THF), or diethyl ether being commonly used. researchgate.net

Table 2: Key Components for Acyl Halide-Mediated Esterification

| Component | Role | Example |

|---|---|---|

| Alcohol Substrate | Nucleophile | (Oxiran-2-yl)methanol |

| Acyl Halide | Electrophile | Benzoyl chloride, Alkyl[4-(chlorocarbonyl)phenyl]carbamate |

| Tertiary Amine Base | Acid Scavenger | Triethylamine, Pyridine |

Oxidative Esterification Strategies

Oxidative esterification provides an efficient route to esters directly from alcohols and aldehydes, bypassing the need for pre-activated carboxylic acid derivatives. This approach is particularly relevant for the synthesis of unsaturated precursors to this compound, such as allyl benzoate, from the corresponding alcohol and aldehyde.

Nitrogen Heterocyclic Carbene (NHC)-Mediated Oxidative Esterification Processes

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations, including the oxidative esterification of aldehydes. nih.gov In this process, the NHC catalyst activates an aldehyde, which then reacts with an alcohol to form the desired ester in the presence of an oxidant. This methodology is applicable to the synthesis of unsaturated esters, which are direct precursors to this compound and its analogues.

The general mechanism involves the nucleophilic attack of the NHC on the aldehyde to form a Breslow intermediate. This intermediate is then oxidized to an activated acyl species, commonly an acyl azolium ion. The alcohol subsequently reacts with this highly electrophilic intermediate to yield the ester and regenerate the NHC catalyst. A variety of oxidants can be employed, including quinones, azobenzenes, and even molecular oxygen under aerobic conditions. rsc.org

Research has demonstrated the successful NHC-catalyzed oxidative esterification of a wide range of aromatic aldehydes with various alcohols, including unsaturated ones like allylic alcohols. nih.govnih.gov The choice of NHC precatalyst, base, oxidant, and solvent can significantly influence the reaction efficiency and yield.

Table 1: Examples of NHC-Catalyzed Oxidative Esterification for the Synthesis of Unsaturated Esters

| Aldehyde | Alcohol | NHC Precatalyst | Oxidant | Base | Solvent | Yield (%) |

| Benzaldehyde (B42025) | Allyl Alcohol | Thiazolium salt | MnO₂ | Et₃N | CH₂Cl₂ | High |

| 4-Nitrobenzaldehyde | Cinnamyl Alcohol | Triazolium salt | DDQ | DBU | THF | >90 |

| Benzaldehyde | Propargyl Alcohol | Imidazolium salt | Air (O₂) | DBU | MeCN | Moderate to High |

Note: This table presents representative data compiled from various sources on NHC-catalyzed oxidative esterification of aldehydes with unsaturated alcohols. The specific yields can vary based on the exact reaction conditions and substrates used.

Utilization of Aryl Aldehydes in Oxidative Esterification Pathways

Aryl aldehydes, such as benzaldehyde and its derivatives, are common substrates in NHC-mediated oxidative esterification reactions. nih.govnih.gov The reaction of an aryl aldehyde with an unsaturated alcohol, like allyl alcohol, provides a direct route to the corresponding unsaturated benzoate ester. This precursor can then be subjected to epoxidation to yield the target this compound derivative.

The efficiency of this transformation can be influenced by the electronic nature of the substituents on the aryl aldehyde. Electron-withdrawing groups on the aromatic ring can enhance the reactivity of the aldehyde, often leading to higher yields of the ester product. Conversely, electron-donating groups may require longer reaction times or more potent catalytic systems. Cooperative catalysis, for instance, using a combination of an NHC and a carboxylic acid co-catalyst, has been shown to be effective for the oxidative esterification of even sterically demanding aldehydes. researchgate.net

Epoxidation-Based Synthetic Approaches

A well-established and widely used method for the synthesis of this compound involves the epoxidation of an unsaturated benzoate precursor, most commonly allyl benzoate. This approach benefits from the ready availability of the starting materials and the high efficiency of various epoxidation methods.

Peroxy Acid-Mediated Epoxidation (e.g., m-Chloroperoxybenzoic Acid)

Peroxy acids, particularly meta-chloroperoxybenzoic acid (m-CPBA), are highly effective reagents for the epoxidation of alkenes. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds through a concerted mechanism, often referred to as the Prilezhaev reaction, where an oxygen atom is transferred from the peroxy acid to the double bond of the alkene. This method is characterized by its high yields and stereospecificity, where the stereochemistry of the starting alkene is retained in the resulting epoxide. masterorganicchemistry.com

For the synthesis of this compound, allyl benzoate is treated with m-CPBA in an appropriate solvent, typically a chlorinated hydrocarbon like dichloromethane (CH₂Cl₂), at or below room temperature. ust.hk The reaction is generally clean, and the byproduct, m-chlorobenzoic acid, can be readily removed by a basic wash during the workup procedure. To prevent the acid-catalyzed opening of the newly formed epoxide ring, a buffer such as sodium bicarbonate may be added to the reaction mixture. mdma.ch

Table 2: Epoxidation of Allyl Benzoate using m-CPBA

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Allyl Benzoate | m-CPBA | Dichloromethane | 0 to 25 | 2-4 | >90 |

| Allyl 4-Nitrobenzoate | m-CPBA | Chloroform | 25 | 3 | High |

| Allyl 4-Methoxybenzoate | m-CPBA | Dichloromethane | 0 to 25 | 4 | High |

Note: This table provides representative conditions and yields for the epoxidation of allyl benzoate and its analogues with m-CPBA, based on established organic synthesis protocols.

Conversion of Unsaturated Benzoate Precursors to Epoxide Derivatives

The epoxidation strategy is not limited to allyl benzoate. A variety of unsaturated benzoate precursors can be converted to their corresponding epoxide derivatives. This allows for the synthesis of a diverse range of structurally analogous compounds. For instance, benzoate esters of other unsaturated alcohols, such as crotyl alcohol or methallyl alcohol, can be epoxidized to yield substituted oxirane derivatives.

The reactivity of the double bond towards epoxidation can be influenced by its substitution pattern and the electronic properties of the benzoate group. In general, more nucleophilic, electron-rich double bonds react faster with electrophilic epoxidizing agents like m-CPBA.

Catalytic Synthesis Protocols

While stoichiometric epoxidation with peroxy acids is highly effective, catalytic methods offer advantages in terms of atom economy and the use of more environmentally benign oxidants, such as hydrogen peroxide. Various transition metal complexes have been developed as catalysts for the epoxidation of alkenes, including unsaturated esters.

Catalytic asymmetric epoxidation of α,β-unsaturated esters has been achieved with high enantioselectivity using chiral catalysts. nih.govorganic-chemistry.org For instance, chiral dioxiranes, generated in situ from a ketone and an oxidant like Oxone, can effectively epoxidize electron-deficient olefins with high enantiomeric excess. scilit.com Similarly, complexes of rare-earth metals, such as yttrium, with chiral ligands have been shown to catalyze the asymmetric epoxidation of α,β-unsaturated esters. organic-chemistry.org

Furthermore, catalytic systems based on titanium, vanadium, and niobium have been extensively studied for the epoxidation of allylic alcohols. libretexts.orgwikipedia.org The Sharpless asymmetric epoxidation, which utilizes a titanium isopropoxide catalyst, a chiral tartrate ligand, and tert-butyl hydroperoxide as the oxidant, is a landmark example of a highly enantioselective catalytic epoxidation of allylic alcohols. libretexts.org While this method is applied to the alcohol precursor before esterification, it represents a powerful catalytic strategy for accessing chiral building blocks for the synthesis of enantiomerically pure this compound analogues.

Table 3: Catalytic Systems for the Epoxidation of Unsaturated Precursors

| Catalyst System | Oxidant | Substrate Type | Key Features |

| Chiral Ketone / Oxone | Oxone | α,β-Unsaturated Esters | High enantioselectivity for electron-deficient olefins. |

| Yttrium-Biphenyldiol Complex | Cumene Hydroperoxide | α,β-Unsaturated Esters | High yields and excellent enantiomeric excess. |

| Titanium Isopropoxide / Chiral Tartrate | t-BuOOH | Allylic Alcohols | Highly enantioselective; precursor to chiral epoxides. |

| Niobium-Salan Complex | H₂O₂ | Allylic Alcohols | Atom-economical, uses hydrogen peroxide. |

Note: This table summarizes various catalytic systems applicable to the epoxidation of precursors for this compound and its analogues.

Organocatalytic Flow Synthesis of Related Oxazolidinone Structures

The synthesis of oxazolidinones, which are structurally related to this compound, can be efficiently achieved through organocatalytic flow synthesis. This modern technique offers advantages in terms of safety, scalability, and product consistency. One notable example is the use of a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) as a recyclable and stable catalyst for the conversion of epoxy amines into various 2-oxazolidinone (B127357) scaffolds. iciq.orgrsc.org This process utilizes carbon dioxide as an abundant and economical C1 source in a halide-free system. iciq.orgrsc.org

The flow synthesis is typically conducted in a packed-bed reactor containing the immobilized organocatalyst. This setup allows for the continuous production of oxazolidinones over extended periods, for instance, two weeks, without a significant drop in catalytic activity. iciq.orgrsc.org The reaction mechanism involves a dual activation by the catalyst. The ion pair of the catalyst polarizes the oxygen atom of the epoxy amine through hydrogen bonding, while the anionic part of the catalyst activates the N-H bond of the epoxy amine. This dual activation facilitates the subsequent insertion of carbon dioxide.

This methodology has been successfully applied to the synthesis of a library of pharmaceutically relevant 2-substituted oxazolidinones, with yields often ranging from 72% to 97% under mild conditions, such as atmospheric pressure of CO2 and temperatures between 60–80 °C. researchgate.net

Metal-Organic Framework (MOF) Catalysis in Epoxide Functionalization (e.g., Hf-PCN-222(Mn))

Metal-Organic Frameworks (MOFs) have emerged as highly effective catalysts for the functionalization of epoxides. Specifically, hafnium-based porphyrinic MOFs like PCN-222 have demonstrated significant catalytic activity. researchgate.netacs.org These materials possess a high surface area and tunable porosity, making them excellent platforms for catalysis.

In the context of epoxide functionalization, metallated PCN-222, such as Hf-PCN-222(Mn), can catalyze the cycloaddition of carbon dioxide to epoxides to form cyclic carbonates. researchgate.netresearchgate.net This reaction is a prime example of atom-economical epoxide functionalization. The catalytic activity of these MOFs is attributed to the synergistic effect between the metallic nodes (e.g., Hafnium) and the metalloporphyrin linkers. The metal center in the porphyrin can activate the epoxide, facilitating nucleophilic attack.

The synthesis of these catalytic MOFs can be achieved efficiently through methods like microwave-assisted synthesis, which significantly reduces the reaction time. acs.orgresearchgate.net The resulting materials have shown high stability and can be recycled multiple times without a significant loss of catalytic performance. acs.org Research has shown that PCN-222(Co) exhibits high activity in these cycloaddition reactions, allowing for the formation of a range of products under mild conditions. acs.orgresearchgate.net

Table 1: MOF-Catalyzed Cycloaddition of Epoxides with CO2

| Catalyst | Epoxide Substrate | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| PCN-222(Co) | 1,2-epoxydecane | Cyclic carbonate | 73 | 1 atm CO2, rt, TBAB cocatalyst |

Derivatization from Related Oxiran-2-ylmethyl Intermediates

Conversion of 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione to Hydroxypropyl Benzoate Derivatives

A key intermediate in the synthesis of various pharmaceutical compounds is 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione, also known as N-glycidylphthalimide. chemicalbook.com This chiral epoxide can be converted into valuable hydroxypropyl benzoate derivatives.

One synthetic route involves the reaction of (S)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with a nitrogen heterocyclic carbene (NHC) and benzaldehyde. beilstein-journals.org This reaction leads to the formation of (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate. beilstein-journals.org The phthalimido-protected chiral hydroxypropyl benzoate is a precursor for N-(2,3-dihydroxypropyl)arylamides. beilstein-journals.org The initial phthalimido-epoxide can be synthesized from (S)-glycidol and phthalimide (B116566) under Mitsunobu reaction conditions, yielding the product in high enantiomeric excess (99% ee). beilstein-journals.org

The subsequent ring-opening of the phthalimide group in (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate with an amine, such as methylamine, followed by treatment with a base like sodium hydroxide (B78521), yields the desired N-(2,3-dihydroxypropyl)benzamides. beilstein-journals.org

Formation of Substituted Oxiran-2-ylmethyl Benzoates from Tosylate Precursors (e.g., Oxiran-2-ylmethyl 4-methylbenzenesulfonate)

Substituted oxiran-2-ylmethyl benzoates can be synthesized from tosylate precursors such as oxiran-2-ylmethyl 4-methylbenzenesulfonate (B104242) (commonly known as glycidyl (B131873) tosylate). The tosyl group is an excellent leaving group, making glycidyl tosylate a versatile intermediate for nucleophilic substitution reactions.

The synthesis of a substituted this compound can be achieved by reacting glycidyl tosylate with a benzoate salt. The benzoate anion acts as a nucleophile, displacing the tosylate group to form the desired ester. This reaction is a type of Williamson ether synthesis-like reaction, where an alkoxide (in this case, a carboxylate) displaces a tosylate.

While direct polymerization of glycidyl tosylate using nucleophilic initiators is challenging due to the highly reactive tosylate leaving group, its reactivity can be harnessed for the synthesis of specific small molecules. researchgate.net The preparation of the glycidyl tosylate precursor itself can be accomplished by reacting glycidol with tosyl chloride in the presence of a base. google.com

Stereoselective and Enantioselective Synthesis of this compound Stereoisomers

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the stereoselective and enantioselective synthesis of this compound stereoisomers is of significant importance.

One common strategy for obtaining enantiomerically pure glycidyl esters is through the enzymatic hydrolysis of a racemic mixture. For instance, porcine pancreatic lipase (B570770) can be used to preferentially hydrolyze one enantiomer of a racemic glycidyl ester, leaving the other enantiomer in high enantiomeric excess. google.com This kinetic resolution is a widely used method for the preparation of chiral building blocks.

Another approach is to start from a chiral precursor. For example, (R)-glycidyl butyrate (B1204436) can be synthesized from (S)-epichlorohydrin. google.com This method involves the reaction of (S)-epichlorohydrin with butyric acid, followed by a ring-closing step to form the epoxide ring of the glycidyl ester. google.com Similarly, enantiomerically pure (S)-glycidol can be used as a starting material and esterified with benzoic acid to produce (S)-oxiran-2-ylmethyl benzoate. The unstable nature of glycidol often necessitates its in situ derivatization. google.com For instance, after an asymmetric epoxidation to form chiral glycidol, it can be immediately reacted with a benzoic acid derivative to yield the more stable glycidyl benzoate. google.com

These methods allow for the preparation of specific stereoisomers of this compound, which are crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active molecules.

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| 1,5,7-triazabicyclodec-5-ene (TBD) | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene |

| Oxazolidinone | 1,3-oxazolidin-2-one |

| 2-(Oxiran-2-ylmethyl)isoindoline-1,3-dione | 2-(oxiran-2-ylmethyl)isoindole-1,3-dione |

| (S)-glycidol | (2S)-oxiran-2-ylmethanol |

| Phthalimide | isoindole-1,3-dione |

| (S)-3-(1,3-dioxoisoindolin-2-yl)-2-hydroxypropyl benzoate | (2S)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropyl benzoate |

| Oxiran-2-ylmethyl 4-methylbenzenesulfonate | oxiran-2-ylmethyl 4-methylbenzenesulfonate |

| (R)-glycidyl butyrate | (2R)-oxiran-2-ylmethyl butanoate |

Chemical Reactivity and Mechanistic Investigations of Oxiran 2 Ylmethyl Benzoate

Epoxide Ring-Opening Reactions

The oxirane ring, a three-membered heterocycle containing oxygen, is characterized by significant ring strain, making it susceptible to ring-opening reactions with a variety of nucleophiles. chemistrysteps.comjsynthchem.com This reactivity is a cornerstone of the synthetic utility of epoxides, as it allows for the stereospecific introduction of two functional groups on adjacent carbon atoms. chemistrysteps.com Unlike other ethers, the high ring strain in epoxides (approximately 13 kcal/mol) provides a strong thermodynamic driving force for the reaction, enabling ring-opening to occur under both acidic and basic/neutral conditions. libretexts.orgmasterorganicchemistry.com

Nucleophilic Attack and Ring Opening

The cleavage of the epoxide ring is initiated by the attack of a nucleophile on one of the two electrophilic carbon atoms of the oxirane. The mechanism of this attack—whether it proceeds via an S_N_1 or S_N_2 pathway—and the resulting regiochemistry are highly dependent on the reaction conditions and the nature of the catalyst employed. libretexts.orglibretexts.org

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts capable of initiating the ring-opening of epoxides through unique activation modes. rsc.org Rather than attacking the epoxide directly, the NHC typically activates another substrate, which then serves as the nucleophile for the ring-opening step. A common strategy involves the reaction of an NHC with an α,β-unsaturated aldehyde (enal), leading to a polarity reversal (umpolung) of the aldehyde's carbonyl carbon. organic-chemistry.org

The mechanism proceeds via the addition of the NHC to the enal, forming a zwitterionic Breslow intermediate. This intermediate, acting as a potent nucleophile, then attacks one of the electrophilic carbons of the epoxide ring. organic-chemistry.org This nucleophilic attack results in the opening of the strained oxirane ring. Subsequent intramolecular rearrangement and elimination of the NHC catalyst yield the final product, often a dihydropyrone derivative in cascade reactions. rsc.org This process effectively transforms γ-epoxy-α,β-enals into valuable heterocyclic compounds in good to excellent yields. rsc.org

The reaction of epoxides with amines is a fundamental and widely used method for the synthesis of β-amino alcohols, which are important structural motifs in pharmaceuticals and biologically active compounds. acsgcipr.orgrsc.orgresearchgate.net This transformation is a classic example of a base-catalyzed epoxide ring-opening, proceeding through a standard S_N_2 mechanism. masterorganicchemistry.comlibretexts.org

The reaction involves the direct nucleophilic attack of the amine on one of the carbon atoms of the epoxide ring. researchgate.net The active nucleophile is the neutral amine, as protonated ammonium (B1175870) species have negligible nucleophilic strength. acs.org Consequently, these reactions are most efficient under neutral or basic conditions, where the concentration of the free amine is highest. jsynthchem.comacs.org In accordance with the S_N_2 mechanism, the amine preferentially attacks the less sterically hindered carbon of the epoxide, leading to a high degree of regioselectivity. libretexts.orgmasterorganicchemistry.com The attack occurs from the backside relative to the C-O bond, resulting in an inversion of stereochemistry at the site of attack and the formation of a trans product. chemistrysteps.com A subsequent proton transfer, typically from a solvent molecule or in a separate workup step, neutralizes the resulting alkoxide to yield the final β-amino alcohol. masterorganicchemistry.com

Various amines, including primary and secondary amines, can be used as nucleophiles. researchgate.netresearchgate.net The reaction is highly chemoselective, allowing amines to add to epoxides efficiently even in aqueous media. acsgcipr.org

While not directly involving an epoxy ester like oxiran-2-ylmethyl benzoate (B1203000), the borinic acid-catalyzed ring-opening of epoxy alcohols provides a powerful example of catalyst-controlled regioselectivity that is relevant by analogy. Diarylborinic acids (Ar₂BOH) have been shown to be effective catalysts for the highly regioselective ring-opening of 3,4-epoxy alcohols with amine and thiol nucleophiles. acs.orgacs.org

The key to this high selectivity is a proposed "catalytic tethering mechanism". scholaris.cascholaris.ca The reaction pathway is believed to involve:

Formation of a reversible borinate ester between the borinic acid catalyst and the hydroxyl group of the epoxy alcohol.

Coordination of the nucleophile (e.g., an amine) to the boron center.

This dual interaction tethers the nucleophile in close proximity to the epoxide, facilitating a rapid, intramolecular attack on the C3 carbon.

This induced intramolecularity accelerates the reaction and directs the nucleophile to the carbon proximal to the directing hydroxyl group (C3), overriding the steric factors that might otherwise favor attack at the C4 position. acs.orgacs.org This methodology is complementary to transition-metal-based protocols that typically favor C4-selectivity. scholaris.cascholaris.ca

| Nucleophile | Catalyst | Product Ratio (C3:C4) | Yield (%) |

|---|---|---|---|

| Aniline | (C₆H₅)₂BOH | >95:5 | 94 |

| Pyrrolidine | (C₆H₅)₂BOH | >95:5 | 91 |

| Thiophenol | (C₆H₅)₂BOH | >95:5 | 96 |

| Aniline | None | N/A | No Reaction |

The regioselectivity of the nucleophilic attack on an unsymmetrical epoxide, such as oxiran-2-ylmethyl benzoate, is a critical factor that determines the structure of the final product. The outcome—whether the nucleophile attacks the C2 (substituted) or C3 (unsubstituted) carbon—is primarily dictated by the reaction conditions (acidic vs. basic/neutral). libretexts.orglibretexts.org

Under Basic or Neutral Conditions: In the presence of strong, uncharged nucleophiles (e.g., amines, alkoxides, Grignard reagents), the reaction proceeds via a pure S_N_2 mechanism. masterorganicchemistry.comlibretexts.org The regioselectivity is governed by steric hindrance. The nucleophile attacks the less sterically encumbered carbon atom, which for this compound is the terminal C3 position. libretexts.orgyoutube.com This pathway leads to the formation of the secondary alcohol isomer.

Under Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, creating a more reactive electrophile and a better leaving group. libretexts.orgyoutube.com The reaction then proceeds through a mechanism that has significant S_N_1 character. libretexts.org As the C-O bonds begin to lengthen, a partial positive charge develops on the carbon atoms. This positive charge is better stabilized on the more substituted carbon (C2) due to inductive and potential resonance effects from the adjacent ester group. masterorganicchemistry.com Consequently, the nucleophile preferentially attacks the more substituted C2 carbon. chemistrysteps.comlibretexts.org Although the regioselectivity is S_N_1-like, the stereochemistry of the reaction remains S_N_2-like, with the nucleophile attacking from the backside to give a trans product. libretexts.org

This dichotomy allows for selective synthesis of different constitutional isomers from the same starting epoxide simply by choosing the appropriate catalytic conditions.

| Condition | Mechanism | Site of Attack | Controlling Factor | Typical Nucleophiles |

|---|---|---|---|---|

| Basic / Neutral | S_N_2 | Less substituted (C3) | Steric Hindrance | HO⁻, RO⁻, R₂NH, R-MgBr |

| Acidic | S_N_1-like | More substituted (C2) | Electronic (Carbocation Stability) | H₂O, ROH, HX |

| Borinic Acid Catalyzed (Epoxy Alcohols) | Catalytic Tethering | Proximal to -OH (C3) | Catalyst Control | Amines, Thiols |

Epoxide ring-opening can also be achieved through radical mechanisms initiated by hydrogen atom transfer (HAT) catalysis. nih.gov This approach offers a distinct pathway from the polar, nucleophilic mechanisms. A notable example is the use of Vitamin B12 (a cobalt complex) in a cooperative catalytic system. researchgate.net

The catalytic cycle is initiated by the reduction of the cobalt center in Vitamin B12, often from Co(III) or Co(II) to the highly nucleophilic Co(I) state. nih.gov This "supernucleophilic" Co(I) species then attacks the epoxide, typically at the less sterically hindered carbon, in an S_N_2-type reaction to form an alkyl-cobalt(III) intermediate. nih.govrsc.org The crucial step is the subsequent homolytic cleavage of the weak Co-C bond, often promoted by visible light irradiation, which generates a carbon-centered radical and a Co(II) species. nih.govnih.gov

In a co-catalytic system, a HAT agent, such as a thiol (R-SH), is used to quench the carbon radical. researchgate.net The thiol donates a hydrogen atom to the radical, forming the final ring-opened product and a thiyl radical. The catalytic cycle is closed by the reduction of both the Co(II) and thiyl radical species, allowing the process to repeat. researchgate.net This bio-inspired method provides a powerful route for the hydrogenative ring-opening of epoxides under mild conditions, producing Markovnikov alcohols where the hydrogen is delivered to the less substituted carbon. nih.gov

Cycloaddition Reactions of the Oxirane Ring

Ester Group Reactivity and Transformations

The benzoate ester group in this compound can undergo reactions typical of esters, such as hydrolysis and transesterification. These reactions proceed via nucleophilic acyl substitution mechanisms.

Hydrolysis of the ester functionality in this compound leads to the formation of benzoic acid and glycidol (B123203) (oxiran-2-ylmethanol). The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. clemson.edu A water molecule then acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers lead to the elimination of glycidol as a leaving group and the formation of protonated benzoic acid. Deprotonation of the latter yields benzoic acid and regenerates the acid catalyst.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide (B78521) ion, the reaction proceeds through a nucleophilic acyl substitution mechanism. chemrxiv.org The hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the glycidol alkoxide as the leaving group and forming benzoic acid. In the basic medium, the benzoic acid is deprotonated to form the benzoate salt, and the glycidol alkoxide is protonated by water to give glycidol. The reaction is essentially irreversible due to the final deprotonation step. researchgate.net

Table 3: Comparison of Acid- and Base-Catalyzed Hydrolysis of Benzoate Esters

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Acid (e.g., H₃O⁺) | Base (e.g., OH⁻) |

| Mechanism | Protonation of carbonyl, nucleophilic attack by H₂O, tetrahedral intermediate, elimination of alcohol. | Nucleophilic attack by OH⁻, tetrahedral intermediate, elimination of alkoxide. |

| Reversibility | Reversible | Essentially irreversible |

| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

| Rate Dependence | Dependent on [H⁺] | Dependent on [OH⁻] |

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. For this compound, this would involve reacting it with an alcohol in the presence of an acid or base catalyst to form a new benzoate ester and glycidol. researchgate.net This process is typically an equilibrium reaction, and an excess of the reactant alcohol is often used to drive the reaction to completion. ekb.eg

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with the reactant alcohol acting as the nucleophile instead of water. The carbonyl oxygen is protonated, followed by nucleophilic attack by the alcohol to form a tetrahedral intermediate. Proton transfers and elimination of glycidol lead to the new ester. researchgate.net

Base-Catalyzed Transesterification: Under basic conditions, a strong base is used to generate an alkoxide from the reactant alcohol. This alkoxide then serves as the nucleophile, attacking the carbonyl carbon of this compound. The resulting tetrahedral intermediate collapses to expel the glycidol alkoxide, forming the new ester. youtube.com

Table 4: Conditions for Transesterification of Benzoate Esters

| Ester Substrate | Reactant Alcohol | Catalyst | Conditions | Product Ester |

| Methyl Benzoate | Ethanol | Sodium Ethoxide | Excess Ethanol | Ethyl Benzoate |

| Ethyl Benzoate | Methanol | Sulfuric Acid | Excess Methanol | Methyl Benzoate |

| Triglycerides | Methanol | Potassium Hydroxide | 60-65°C | Fatty Acid Methyl Esters (Biodiesel) |

Comprehensive Studies of Reaction Mechanisms

Elucidation of Stepwise Mechanistic Pathways for Key Transformations

Understanding the stepwise mechanistic pathways of reactions involving this compound is crucial for predicting products and optimizing reaction conditions. For nucleophilic substitution reactions at the epoxide ring, the mechanism can be either SN1 or SN2 in character, depending on the reaction conditions (acidic or basic/neutral). Under acidic conditions, the reaction proceeds via a pathway with significant SN1 character, involving a carbocation-like transition state. In contrast, under basic or neutral conditions, the reaction follows an SN2 mechanism, where the nucleophile attacks the less substituted carbon of the epoxide ring.

In the case of amidation of the benzoate moiety, mechanistic investigations have shown that the reaction can be initiated by the deprotonation of the amine, which then acts as a nucleophile attacking the ester carbonyl. nih.gov This is followed by the elimination of the alkoxide leaving group.

For reactions involving Grignard reagents with the ester group, the mechanism is a well-established sequence of nucleophilic addition, elimination to form a ketone intermediate, and a subsequent second nucleophilic addition to the ketone. masterorganicchemistry.comlibretexts.org

Influence of Catalysts on Reaction Selectivity and Efficiency

Catalysts play a pivotal role in directing the outcome and enhancing the efficiency of reactions involving this compound. In the hydrogenation of the benzoate moiety, for example, the choice of catalyst can significantly impact the selectivity towards the desired product, such as benzaldehyde (B42025), while minimizing the formation of byproducts like benzene (B151609) and toluene. rsc.org The modification of a KMn/SiO2 catalyst with aluminum has been shown to improve its performance by increasing the number of active sites and enhancing the adsorption of reactants. rsc.org

In amidation reactions, catalysts are often essential to overcome the relatively low reactivity of esters. researchgate.net As mentioned previously, a variety of metal-based and organocatalysts can be employed. mdpi.comresearchgate.net The catalyst influences the reaction by activating the ester carbonyl, making it more susceptible to nucleophilic attack by the amine.

The following table highlights the effect of different catalysts on the conversion and selectivity in the hydrogenation of methyl benzoate, a model for the benzoate moiety of the target molecule.

| Catalyst | Conversion of Methyl Benzoate (%) | Selectivity for Benzaldehyde (%) | Reference |

| KMn/SiO2 | - | - | rsc.org |

| Al-modified KMn/SiO2 (5% Al) | 24.7 | 53.9 | rsc.org |

Stereochemical Outcomes and Retention/Inversion of Configuration in Reactions

The stereochemistry of reactions involving the chiral center in the oxirane ring of this compound is a critical aspect. The stereochemical outcome, whether retention or inversion of configuration, is directly linked to the reaction mechanism. ochemtutor.com

Reactions that proceed via an SN2 mechanism at the chiral carbon of the epoxide will result in an inversion of configuration. ochemtutor.com This is because the nucleophile attacks from the side opposite to the leaving group. This is the expected outcome for reactions under basic or neutral conditions where the nucleophile directly attacks one of the epoxide carbons.

Conversely, reactions that have more SN1 character, which can be promoted under acidic conditions, may lead to a loss of stereochemical integrity, resulting in a mixture of enantiomers or diastereomers. ochemtutor.com The formation of a carbocation-like intermediate allows for attack from either face.

Understanding the interplay between reaction mechanisms and stereochemical outcomes is fundamental for the stereoselective synthesis of complex molecules starting from chiral epoxides like this compound. ochemtutor.comsemanticscholar.org

Advanced Spectroscopic Characterization and Analytical Methodologies in Research

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of oxiran-2-ylmethyl benzoate (B1203000).

High-Resolution Mass Spectrometry (HRMS) is utilized to determine the precise molecular weight of oxiran-2-ylmethyl benzoate with a high degree of accuracy. This allows for the unambiguous determination of the elemental formula of the compound. The synthesis of (±)-oxiran-2-ylmethyl benzoate has been reported to be confirmed by methods including HRMS, underscoring its importance in the characterization of this compound. uwa.edu.au

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of polar molecules like this compound and its derivatives. In a patent describing the synthesis of a derivative of this compound, ESI-MS was used to identify the protonated molecule, [M+H]⁺. google.com This demonstrates the utility of ESI-MS in confirming the molecular weight of compounds containing the this compound core structure and for studying their ionization behavior.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation excites molecules, causing their bonds to vibrate. These vibrations, which include stretching and bending, occur at characteristic frequencies for different types of chemical bonds and functional groups.

For this compound, the IR spectrum provides a unique fingerprint, confirming the presence of its key structural features: the benzoate ester group, the oxirane (epoxide) ring, and the aromatic ring. The analysis of the vibrational modes allows for a detailed structural confirmation. The principal absorption bands and their corresponding vibrational modes expected for this compound are detailed in the table below.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | C-H Stretching | Aromatic Ring |

| 3050 - 2950 | C-H Stretching | Oxirane Ring |

| 1725 - 1715 | C=O Stretching | Ester (Carbonyl) |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| 1300 - 1250 | Asymmetric C-O-C Stretching | Oxirane Ring |

| 1280 - 1100 | C-O Stretching | Ester |

| 950 - 810 | C-H Bending (Out-of-plane) | Aromatic Ring |

| 860 - 790 | Asymmetric C-O-C Stretching | Oxirane Ring (Ring "breathing") |

This table presents expected vibrational frequencies for this compound based on characteristic frequencies of its constituent functional groups.

The strong absorption band observed in the 1725-1715 cm⁻¹ region is characteristic of the carbonyl (C=O) stretching vibration of the ester group. The bands in the 3100-3000 cm⁻¹ range are attributed to the C-H stretching vibrations of the aromatic benzene (B151609) ring. The presence of the oxirane ring is confirmed by several bands, including the C-H stretching vibrations typically found between 3050 and 2950 cm⁻¹ and, more definitively, the asymmetric C-O-C stretching (ring "breathing" mode) in the 950-810 cm⁻¹ region. The C-O stretching of the ester linkage also gives rise to strong bands in the 1280-1100 cm⁻¹ range.

Chiral Chromatography Techniques

This compound possesses a chiral center at the C2 position of the oxirane ring, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-oxiran-2-ylmethyl benzoate and (S)-oxiran-2-ylmethyl benzoate. As enantiomers often exhibit different biological activities, their separation and quantification are critical, particularly in pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for this purpose. indexcopernicus.comcsfarmacie.cz

The separation of enantiomers by chiral HPLC is achieved by using a chiral stationary phase (CSP). csfarmacie.cz These stationary phases create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. derpharmachemica.com For the separation of glycidyl (B131873) esters and ethers, which are structurally related to this compound, polysaccharide-based CSPs are particularly effective. indexcopernicus.comresearchgate.netnih.gov Derivatives of cellulose (B213188) and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are commonly employed. researchgate.netsemanticscholar.org

The development of a successful chiral HPLC method involves the optimization of the mobile phase composition, which typically consists of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol. indexcopernicus.comnih.gov The choice of solvent and its proportion significantly influences the retention and resolution of the enantiomers.

Below is a table summarizing typical conditions used in the chiral HPLC separation of related glycidyl compounds, which would serve as a starting point for method development for this compound.

| Parameter | Condition | Rationale/Effect |

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Provides the necessary chiral recognition sites for enantiomeric discrimination of glycidyl compounds. indexcopernicus.comresearchgate.net |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Normal-phase elution. The alcohol modifier competes with the analyte for polar interaction sites on the CSP, modulating retention and selectivity. indexcopernicus.comnih.gov |

| Flow Rate | 0.5 - 1.0 mL/min | Affects analysis time, resolution, and column pressure. Optimized for best separation efficiency. |

| Column Temperature | Ambient or controlled (e.g., 25-40 °C) | Can influence the thermodynamics of the chiral recognition process, affecting resolution. researchgate.net |

| Detection | UV Spectrophotometry (e.g., 230 nm or 254 nm) | The benzoate chromophore allows for sensitive detection of the compound. |

This table outlines common starting conditions for the chiral HPLC separation of compounds structurally similar to this compound.

Research on the enantiomeric separation of glycidyl butyrate (B1204436) has demonstrated excellent resolution on a cellulose-based Chiralcel OD-H column using a mobile phase of hexane and 2-propanol. indexcopernicus.com Similarly, methods have been developed for glycidyl nitrobenzoate enantiomers using a Chiralpak AD-H column with a polar-organic mobile phase. researchgate.net These studies underscore the utility of polysaccharide-based CSPs for resolving this class of chiral epoxides. The successful application of these methods provides a strong basis for developing a validated analytical procedure to determine the enantiomeric purity of this compound, ensuring its quality and suitability for stereospecific applications.

Polymer Chemistry and Material Science Applications of Oxiran 2 Ylmethyl Benzoate Analogues

Monomer Synthesis for Polymerization Applications

The synthesis of monomers is the foundational step in creating polymers. In the context of sustainability and environmental concerns, there is a growing emphasis on developing monomers from renewable, biobased sources. Aromatic compounds derived from biomass, such as vanillin and its isomers, are particularly valuable as they can impart desirable properties like rigidity and thermal stability to the resulting polymers.

The development of biobased epoxy monomers is a key area of research aimed at replacing petroleum-derived incumbents like bisphenol A (BPA). mdpi.com Vanillin, an abundant, non-toxic compound derived from wood, serves as an excellent renewable building block for creating a platform of biobased compounds for polymer chemistry. From vanillin, a variety of difunctional monomers, including those with epoxy moieties, can be synthesized. These vanillin-derived epoxy-functionalized compounds can be prepared under solvent-free conditions, representing a greener approach to monomer synthesis.

One common method for creating these epoxy monomers is through the O-glycidylation of alcohol derivatives of vanillin, a process that can achieve good yields. mdpi.com For instance, reacting vanillyl alcohol with an excess of epichlorohydrin in the presence of a base yields a diglycidyl ether. Another synthetic route involves the O-allylation of alcohol or N-allylation of amine derivatives, followed by the oxidation of the resulting double bond to form the epoxy ring. mdpi.com

Researchers have successfully synthesized a range of epoxy monomers from divanillin, a C-C coupled dimer of vanillin. frontiersin.org These monomers have been shown to be a realistic and valuable alternative to traditional DGEBA-based epoxy systems. frontiersin.org The resulting biobased thermosets exhibit excellent thermo-mechanical properties.

Isovanillin, an isomer of vanillin, is another valuable biobased platform molecule for the synthesis of polymer precursors. Its structural similarity to vanillin allows for the application of similar chemical transformations to create functional monomers. By modifying isovanillin, it is possible to introduce the oxiran-2-ylmethyl group, creating precursors analogous to oxiran-2-ylmethyl benzoate (B1203000).

The synthesis strategy often involves creating oligomers by adapting industrial methods. For example, a diglycidyl ether of a vanillin derivative can be reacted with a diphenol also derived from vanillin (such as methoxyhydroquinone) in a polyaddition reaction. This chain-extension method allows for the synthesis of oligomers with varying chain lengths, which can be controlled by the stoichiometry of the reactants. The resulting epoxy oligomers can then be crosslinked to produce biobased epoxy thermosets with tunable thermo-mechanical properties. The glass transition temperature (Tg) of these oligomers increases with the chain length, following the Flory-Fox equation.

Polymerization Mechanisms and Kinetic Studies

Understanding the mechanisms and kinetics of polymerization is crucial for controlling the structure and properties of the final polymer. For epoxy-functionalized monomers like oxiran-2-ylmethyl benzoate analogues, cationic ring-opening polymerization is a primary mechanism for forming polyether networks.

Monomers containing the oxiran-2-ylmethyl (glycidyl) group readily undergo cationic ring-opening polymerization. This process can be initiated by various means, including strong Brønsted acids, Lewis acids, or photoinitiators that generate an acid upon irradiation. google.comresearchgate.net For example, diaryliodonium salts can be used as photoinitiators; upon exposure to UV radiation or an electron beam, they dissociate to produce Brønsted acids like HSbF6, which are the true initiators of the polymerization. researchgate.net

The polymerization of glycidyl (B131873) ethers, such as phenyl glycidyl ether (PGE), proceeds via an oxonium active center generated during the reaction. researchgate.netresearchwithrowan.com The reaction can be influenced by the presence of hydroxyl-containing materials, which can play various roles in the polymerization process. researchgate.net The polymerization of allyl glycidyl ether, initiated by boron trifluoride tetrahydrofuranate, occurs exclusively at the epoxy group without involving the allyl double bond. researchgate.net In its early stages, this reaction can lead to the formation of low-molecular-weight cyclic products. researchgate.net

Cationic polymerization of multitopic glycidyl ethers has been identified as an efficient route to produce poly(glycidyl ether) networks with a highly homogeneous amorphous architecture. google.com

Table 1: Initiator Systems for Cationic Polymerization of Glycidyl Phenyl Ether (GPE)

| Initiator System | Conditions | Outcome | Source |

|---|---|---|---|

| O,O-dibenzyl phenylphosphonate derivatives + ZnCl₂ | 90–210 °C, 12 h | Poly(GPE) with Mn of 2500–5000 | acs.org |

| Benzyl p-hydroxyphenyl methylsulfonium salts | Bulk polymerization | High initiator activity, especially with SbF₆⁻ counteranion | acs.org |

In line with the principles of green chemistry, there is significant interest in using environmentally benign and reusable catalysts for polymerization. Maghnite-H+, a proton-exchanged montmorillonite clay, has emerged as an effective, non-toxic, and cost-effective green catalyst. researchgate.nethilarispublisher.com This solid acid catalyst is easily recoverable through simple filtration and can be reused. hilarispublisher.com

Maghnite-H+ has been successfully employed to catalyze the ring-opening polymerization of various heterocyclic monomers, including ε-caprolactone and tetrahydrofuran (B95107) (THF). hilarispublisher.com The polymerization yield increases with the amount of Maghnite-H+ used, which is attributed to an increase in the number of initiating active sites. hilarispublisher.com These reactions are typically carried out under mild conditions, often in bulk (without solvent), with high yields and selectivity. hilarispublisher.com The use of Maghnite-H+ avoids the environmental and toxicity issues associated with many conventional cationic initiators, which can contain heavy metals. hilarispublisher.com

This green catalyst has also been used for the polymerization of 1,3,5,7-tetravinyltetramethylcyclotetrasiloxane and limonene, demonstrating its versatility. researchgate.netbcrec.id Furthermore, it has been used to catalyze the synthesis of cationic polyacrylamide composites under microwave irradiation, showcasing its applicability in modern, energy-efficient synthetic methods. researchgate.net

Crosslinking and Curing in Resin Systems

The final stage in producing a thermoset material from epoxy monomers is crosslinking, also known as curing. This process transforms the liquid resin into a rigid, three-dimensional network with desirable mechanical and thermal properties. european-coatings.com The curing process is a critical factor that determines the final performance of the material. mdpi.com

The curing of epoxy resins is typically achieved by reacting them with a curing agent or hardener. european-coatings.com For biobased epoxy systems, researchers have developed biobased curing agents, such as aromatic amines derived from vanillin, to create fully biobased thermosets. frontiersin.orgfrontiersin.org The choice of curing agent and the curing conditions (temperature and time) significantly influence the crosslinking density and, consequently, the material's properties. nih.govnih.gov

The kinetics of the curing reaction can be studied using techniques like differential scanning calorimetry (DSC). mdpi.comresearchgate.net Isoconversional methods, such as the Friedman method, can be employed to determine key kinetic parameters like activation energy. mdpi.com The Kamal–Sourour model is often used to describe and predict the kinetics of the chemical reactions during curing. mdpi.com

Post-curing, which is typically performed at a temperature higher than the initial curing temperature, can be used to advance the crosslinking process to its optimal state. nih.gov This leads to improved mechanical strength and toughness by forming a more homogeneous cross-linked structure. nih.gov As the crosslinking degree increases, properties such as the glass transition temperature (Tg), Young's modulus, and yield strength generally increase. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Vanillin |

| Isovanillin |

| 4-(Oxiran-2-ylmethyl)morpholine |

| Maghnite-H+ |

| Bisphenol A (BPA) |

| Epichlorohydrin |

| Vanillyl alcohol |

| Diglycidyl ether of bisphenol A (DGEBA) |

| Divanillin |

| Methoxyhydroquinone |

| Phenyl glycidyl ether (PGE) |

| Allyl glycidyl ether |

| Boron trifluoride tetrahydrofuranate |

| Diaryliodonium salts |

| HSbF6 |

| O,O-dibenzyl phenylphosphonate |

| ZnCl₂ |

| Benzyl p-hydroxyphenyl methylsulfonium salts |

| ε-caprolactone |

| Tetrahydrofuran (THF) |

| 1,3,5,7-tetravinyltetramethylcyclotetrasiloxane |

| Limonene |

Utilization of Amine Hardener Systems (e.g., Isophorone Diamine, Amino Silanes)

The curing process is a critical step in the formation of thermosetting polymers from epoxy resins like this compound and its analogues. This process involves the chemical reaction of the epoxy groups with a curing agent, also known as a hardener, to form a three-dimensional cross-linked network. Amine-based hardeners are a versatile and widely used class of curing agents for epoxy resins, offering a broad range of reactivity and imparting a variety of properties to the final polymer. pcimag.com Among these, Isophorone Diamine (IPDA) and amino silanes are of particular interest due to their unique structural features and the specific properties they confer to the cured material.

Isophorone Diamine (IPDA) is a cycloaliphatic amine that serves as an effective curing agent for epoxy resins. Its rigid cycloaliphatic structure contributes to a higher glass transition temperature (Tg) and improved thermal stability in the resulting epoxy network when compared to more flexible linear aliphatic amines. The curing reaction between the amine hydrogens of IPDA and the epoxy groups of an this compound analogue proceeds via a nucleophilic ring-opening addition mechanism, forming a durable and highly cross-linked polymer. The use of IPDA with bio-based aromatic epoxy monomers has been shown to produce thermosets with a range of glass transition temperatures, demonstrating the versatility of this hardener in creating materials with tailored thermal properties.

Amino silanes represent another important class of hardeners that also function as coupling agents, enhancing the adhesion between the polymer matrix and inorganic fillers or substrates. These bifunctional molecules contain both amine groups, which react with the epoxy resin, and hydrolyzable alkoxy groups, which can form strong siloxane bonds (Si-O-Si) at interfaces. The incorporation of amino silanes into an epoxy formulation based on an this compound analogue can lead to significant improvements in thermo-mechanical properties. semanticscholar.orgmdpi.com The specific impact on properties such as elastic modulus, shear modulus, and glass transition temperature is dependent on the chemical structure of the amino silane, including the length of its alkyl chain and its grafting density on any present nanoparticles. semanticscholar.orgmdpi.com

The table below illustrates the typical effects of different amine hardeners on the properties of aromatic epoxy resins, which can be considered analogous to this compound.

| Amine Hardener Type | Key Structural Feature | Expected Impact on Polymer Properties |

|---|---|---|

| Isophorone Diamine (IPDA) | Cycloaliphatic ring | Increased Glass Transition Temperature (Tg), good thermal stability, high rigidity. |

| Amino Silanes | Amine and alkoxy functional groups | Improved thermo-mechanical properties, enhanced adhesion to substrates, potential for increased Tg. |

| Linear Aliphatic Amines (e.g., TETA) | Flexible alkyl chain | Lower viscosity, faster room temperature cure, lower Tg compared to cycloaliphatic amines. |

| Aromatic Amines (e.g., DDS) | Aromatic rings | High Tg, excellent thermal and chemical resistance, requires elevated cure temperatures. ijert.org |

Structure-Performance Relationships in Resulting Polymeric Materials

The final properties of a polymeric material derived from this compound analogues are intrinsically linked to the chemical structures of both the epoxy monomer and the amine hardener used in its formulation. The interplay between these components dictates the architecture of the resulting three-dimensional network, which in turn governs the material's mechanical, thermal, and chemical resistance properties.

The aromatic benzoate group within the this compound structure is expected to contribute to the rigidity and thermal stability of the polymer network. Aromatic rings are known to impart stiffness to polymer chains, leading to materials with higher glass transition temperatures (Tg) and improved mechanical strength. coventry.ac.uk When cured with an appropriate amine hardener, the resulting thermoset will likely exhibit good performance at elevated temperatures.

The choice of the amine hardener plays a pivotal role in tailoring the performance of the final polymer. As previously discussed, a cycloaliphatic amine like Isophorone Diamine (IPDA) will introduce a rigid, cyclic structure into the polymer backbone, further enhancing the Tg and stiffness of the material. In contrast, the use of a more flexible, linear aliphatic amine would likely result in a polymer with a lower Tg but potentially greater toughness and flexibility. The use of aromatic amines as hardeners would lead to the highest thermal and chemical resistance due to the introduction of additional stable aromatic rings into the network. ijert.org

Amino silane hardeners offer a unique opportunity to modify the structure-performance relationship by not only participating in the cross-linking reaction but also by improving the interfacial adhesion with any incorporated fillers. This can lead to composite materials with significantly enhanced mechanical properties, such as tensile strength and modulus. The effectiveness of the amino silane in improving these properties is dependent on its molecular structure and its ability to form a robust network of covalent bonds at the polymer-filler interface.

The following table summarizes the expected influence of structural modifications on the performance of polymers derived from aromatic epoxy resins like this compound.

| Structural Feature | Influence on Polymer Performance | Example |

|---|---|---|

| Aromaticity of Epoxy Monomer | Increases Tg, thermal stability, and rigidity. | Presence of the benzoate group in this compound. |

| Hardener Structure (Cycloaliphatic vs. Linear Aliphatic) | Cycloaliphatic hardeners increase Tg and rigidity; linear aliphatic hardeners increase flexibility. | IPDA (cycloaliphatic) vs. Triethylenetetramine (TETA) (linear aliphatic). |

| Functionality of Monomer and Hardener | Higher functionality leads to higher cross-link density, resulting in increased Tg and stiffness. | A tetrafunctional epoxy will generally produce a more rigid network than a bifunctional one. |

| Presence of Amino Silanes | Enhances mechanical properties and adhesion in composites. semanticscholar.orgmdpi.com | Use of an amino silane as a curing agent or coupling agent. |

Degradation Studies of Oxiran-2-ylmethyl-Derived Polymers

The long-term stability and environmental fate of polymeric materials are critical considerations in their design and application. For polymers derived from this compound analogues, the presence of the benzoate ester linkage introduces a specific pathway for chemical degradation, primarily through hydrolysis.

Ester groups are known to be susceptible to hydrolytic cleavage, a reaction in which a water molecule breaks the ester bond, yielding a carboxylic acid and an alcohol. This process can be catalyzed by both acids and bases, with the rate of degradation being significantly accelerated in basic conditions. For thermosetting polymers containing ester groups, this hydrolytic degradation can lead to a breakdown of the cross-linked network, resulting in a loss of mechanical integrity and mass.

Studies on bio-based epoxy resins containing ester linkages have shown that these materials exhibit significantly more rapid degradation rates in basic solutions compared to epoxy resins without ester groups, such as those based on diglycidyl ether of bisphenol A (DGEBA). The rate of degradation is influenced by factors such as the concentration of ester groups within the polymer, the hydrophilicity of the network, and the temperature. A higher ester content and greater water uptake by the polymer will generally lead to faster degradation.

The kinetics of the hydrolytic degradation of ester-containing thermosets can often be described by solid-state kinetic models, such as the contracting volume model, which relates the mass loss of the material to the progression of the degradation reaction from the surface inward. The rapid hydrolysis of phenyl benzoate, in particular, is attributed to the stability of the resulting phenoxide ion. nih.gov

The table below provides a summary of factors influencing the degradation of ester-containing epoxy polymers.

| Factor | Influence on Degradation | Mechanism |

|---|---|---|

| Presence of Ester Bonds | Primary site for hydrolytic degradation. | Cleavage of the ester linkage by water, often catalyzed by acid or base. |

| pH of the Environment | Degradation is significantly accelerated in basic (alkaline) conditions. | Base-catalyzed hydrolysis of the ester bond. |

| Ester Content | Higher ester content generally leads to a faster degradation rate. | More reactive sites available for hydrolysis. |

| Polymer Hydrophilicity | Increased water uptake by the polymer network can accelerate degradation. | Water is a reactant in the hydrolysis reaction. |

| Temperature | Higher temperatures increase the rate of the degradation reaction. | Provides the activation energy for the hydrolysis reaction. |

Advanced Derivatization and Functionalization Strategies for Oxiran 2 Ylmethyl Benzoate

Synthesis of Thiiran-2-ylmethyl Benzoate (B1203000) Analogues

The conversion of oxiranes to their corresponding sulfur analogues, thiiranes, is a well-established transformation in organic chemistry. This reaction typically involves the use of a sulfur-transfer reagent, such as potassium thiocyanate (B1210189) or thiourea, which facilitates the ring-opening of the epoxide followed by an intramolecular cyclization to form the three-membered thiirane (B1199164) ring. This process is of significant interest as it introduces a sulfur atom, which can profoundly alter the biological activity and chemical reactivity of the parent molecule.

The synthesis of thiiran-2-ylmethyl benzoate from oxiran-2-ylmethyl benzoate is expected to proceed with a high degree of stereospecificity, typically through an inversion of configuration at one of the stereocenters of the epoxide ring. This stereochemical outcome is a hallmark of an S(_N)2-type mechanism, where the nucleophilic sulfur reagent attacks one of the carbon atoms of the epoxide, leading to the opening of the ring, followed by a backside attack of the resulting alkoxide on the sulfur-containing intermediate to form the thiirane.

The reaction conditions for this transformation can be optimized by varying the solvent, temperature, and the choice of the sulfur-transfer reagent. The progress of the reaction can be monitored using standard analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Representative Synthesis of Thiiran-2-ylmethyl Benzoate

| Starting Material | Reagent | Solvent | Temperature (°C) | Product |

| This compound | Potassium thiocyanate | Ethanol/Water | 60 | Thiiran-2-ylmethyl benzoate |

| This compound | Thiourea | Methanol | 50 | Thiiran-2-ylmethyl benzoate |

Formation of Complex Furo[2,3-b]furanone Derivatives Incorporating the Benzoate Moiety

The furo[2,3-b]furanone core is a privileged scaffold found in numerous natural products with diverse biological activities. The synthesis of complex derivatives of this heterocyclic system often involves multi-step sequences that require careful planning and execution. This compound can serve as a key precursor in the construction of such molecules, where the epoxide functionality can be strategically utilized to introduce required stereocenters and functional groups.

A plausible synthetic strategy could involve the nucleophilic opening of the epoxide ring of this compound by a suitable carbon nucleophile, such as an enolate derived from a β-keto ester. This would be followed by a series of transformations, including cyclization, dehydration, and functional group manipulations, to construct the furo[2,3-b]furanone skeleton. The benzoate moiety can be retained throughout the synthetic sequence or introduced at a later stage to modify the properties of the final molecule. The presence of the benzoate group can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets.

Functionalization via Click Chemistry Methodologies (e.g., Thiol-ene Coupling with Allylated Benzoates)

Click chemistry, particularly the photoinitiated thiol-ene coupling reaction, has emerged as a powerful tool for the efficient and selective functionalization of molecules under mild conditions. nih.gov This methodology can be applied to derivatives of this compound to introduce a wide range of functional groups.

A key strategy involves the conversion of the epoxide functionality into an alkene, such as an allyl group. This can be achieved through a variety of synthetic methods. The resulting allylated benzoate can then participate in a thiol-ene click reaction with a diverse library of thiol-containing molecules. This reaction is typically initiated by a photoinitiator upon exposure to UV light and proceeds with high efficiency and selectivity, yielding thioether-linked products. researchgate.netillinois.edu

The versatility of the thiol-ene reaction allows for the introduction of various functionalities, including peptides, carbohydrates, and synthetic polymers, thereby enabling the creation of novel conjugates with tailored properties for applications in drug discovery, materials science, and biotechnology. nih.gov For instance, the synthesis of poly(glycidyl ether)s with various pendant groups has been achieved using thiol-ene click reactions. rsc.org

Table 2: Thiol-ene Coupling Reaction Parameters

| Alkene Substrate | Thiol Reagent | Photoinitiator | UV Wavelength (nm) | Product |

| Allyl benzoate derivative | Mercaptoethanol | DMPA | 365 | Thioether adduct |

| Allyl benzoate derivative | Cysteine-containing peptide | Irgacure 2959 | 365 | Peptide conjugate |

Design and Synthesis of Polyfunctionalized this compound Derivatives for Specific Research Objectives

The this compound scaffold provides a versatile platform for the design and synthesis of polyfunctionalized molecules with specific research objectives in mind. By strategically modifying both the oxirane ring and the benzoate moiety, derivatives with tailored properties for applications in medicinal chemistry and materials science can be generated. vanderbilt.eduuni-mainz.de

In the context of medicinal chemistry, the epoxide ring can be opened with various nucleophiles, such as amines or thiols, to introduce pharmacologically relevant functional groups. nih.gov For example, the synthesis of a 4-(oxiran-2-ylmethyl)-1,4-benzothiazin-3-one derivative has been reported, highlighting the potential of this scaffold in generating novel bioactive compounds. rjptonline.org The benzoate group can also be modified to modulate the pharmacokinetic and pharmacodynamic properties of the resulting molecules.

In materials science, this compound and its derivatives can be used as monomers for the synthesis of functional polymers. researchgate.net The epoxide ring can undergo ring-opening polymerization to form polyethers with benzoate side chains. The properties of these polymers, such as their thermal stability, solubility, and mechanical strength, can be fine-tuned by copolymerization with other monomers or by post-polymerization modification of the benzoate group. The synthesis of novel glycidyl (B131873) carbamate (B1207046) functional epoxy resins demonstrates the utility of glycidyl derivatives in creating advanced polymer systems.

Computational and Theoretical Investigations of Oxiran 2 Ylmethyl Benzoate Reactivity and Structure

Molecular Modeling and Simulation of Reaction Pathways

Molecular modeling and simulation are indispensable for mapping the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation energies. These computational approaches allow for the investigation of reaction mechanisms at a level of detail that is often inaccessible through experimental methods alone. For oxiran-2-ylmethyl benzoate (B1203000), the primary focus of such studies is the characteristic ring-opening reaction of the epoxide moiety.

The high reactivity of the three-membered oxirane ring is a result of significant ring strain, making it susceptible to nucleophilic attack. researchgate.netnih.gov Theoretical studies on analogous systems, such as the reaction of oxiranes with carboxylic acids in the presence of a tertiary amine catalyst, have been effectively modeled using Density Functional Theory (DFT). researchgate.net These models elucidate a step-by-step mechanism, often proceeding through an SN2-like process. researchgate.net The calculations can pinpoint the transition state structures and determine the activation barriers for each step, providing a quantitative understanding of the reaction kinetics. researchgate.net

A hypothetical reaction pathway for the acid-catalyzed hydrolysis of oxiran-2-ylmethyl benzoate is outlined below:

Protonation: The oxygen atom of the oxirane ring is protonated by an acid catalyst, forming a more reactive oxonium ion intermediate.

Nucleophilic Attack: A water molecule attacks one of the electrophilic carbon atoms of the protonated oxirane ring. Computational models can predict the regioselectivity of this attack, i.e., whether the nucleophile adds to the substituted or unsubstituted carbon.

Ring-Opening: The carbon-oxygen bond of the ring breaks, relieving the ring strain and forming a diol product.

Molecular dynamics (MD) simulations can be used to model the behavior of systems containing this compound, particularly in the context of polymerization. researchgate.netmdpi.com For instance, in the ring-opening polymerization of glycidyl (B131873) esters, MD simulations can provide insights into the conformational changes of the growing polymer chain and its interactions with the solvent or other reactants. nih.govnih.gov

| Reaction Step | Description | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Step 1: Catalyst Activation | Quaternization of tertiary amine by activated oxirane. | 75 - 95 |

| Step 2: Nucleophilic Attack | Carboxylate anion attacks the oxirane ring carbon. | 80 - 100 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity of this compound. Methods like DFT are employed to calculate various molecular properties and reactivity descriptors.

The distribution of electron density in the molecule is a key determinant of its reactivity. The strained C-O bonds in the oxirane ring lead to a polarization, rendering the carbon atoms electrophilic and the oxygen atom nucleophilic. An electrostatic potential (ESP) map can visually represent these charge distributions, highlighting the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. For this compound, the ESP map would show a negative potential around the carbonyl oxygen and the oxirane oxygen, while the oxirane carbons would exhibit a positive potential, marking them as likely sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another powerful tool. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other species.

HOMO: Represents the ability to donate electrons. In a reaction with an electrophile, the HOMO of this compound would be involved.

LUMO: Represents the ability to accept electrons. In a reaction with a nucleophile, the LUMO is the key orbital. The LUMO's localization on the oxirane ring, specifically on the C-O antibonding orbitals, explains the ring's susceptibility to nucleophilic attack.

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity. Calculated reactivity descriptors such as chemical potential, hardness, and electrophilicity can provide further quantitative measures of the molecule's reactivity profile.

| Descriptor | Typical Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -7.0 to -8.5 eV | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | +0.5 to +1.5 eV | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap | 7.5 to 10.0 eV | Correlates with chemical stability and low kinetic reactivity. |

| Partial Charge on Oxirane Carbons | +0.1 to +0.3 e | Confirms electrophilic character and susceptibility to nucleophiles. |

Conformational Analysis and Stereochemical Implications of this compound and its Derivatives

The flexibility of the side chain connecting the benzoate group to the oxirane ring allows the molecule to adopt various conformations. These conformations can have different energies, and the preferred shapes can significantly influence the molecule's reactivity and stereochemical outcomes of its reactions.